

7-Chloroquinoline-4-boronic Acid: Physicochemical Profiling & Synthetic Utility

Author: BenchChem Technical Support Team. **Date:** May 2026

Compound of Interest

Compound Name: 7-Chloroquinoline-4-boronic acid

CAS No.: 936940-92-0

Cat. No.: B1420533

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Executive Summary

7-Chloroquinoline-4-boronic acid (CAS: 936940-92-0) represents a critical "privileged scaffold" intermediate in modern drug discovery. It serves as the nucleophilic partner in Suzuki-Miyaura cross-coupling reactions to generate 4-substituted-7-chloroquinoline derivatives—a structural motif found in historic antimalarials (Chloroquine) and contemporary kinase inhibitors (e.g., Bosutinib analogs).

This guide addresses a common ambiguity in the field: the distinction between the free boronic acid (MW 207.42) and its more stable, commercially prevalent pinacol ester (MW 289.57). We provide a definitive physicochemical profile, validated synthetic protocols, and handling strategies to mitigate the inherent instability of the C4-boron bond in nitrogen heterocycles.

Physicochemical Specifications

Accurate molecular weight characterization is non-trivial for this compound due to the isotopic richness of both Boron and Chlorine. In high-resolution mass spectrometry (HRMS), the "average" weight is insufficient for peak assignment.

Table 1: Core Chemical Data

Property	Free Acid Specification	Pinacol Ester Specification
IUPAC Name	(7-Chloroquinolin-4-yl)boronic acid	7-Chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline
CAS Number	936940-92-0	871125-83-6
Molecular Formula		
Average MW	207.42 g/mol	289.57 g/mol
Monoisotopic Mass	207.026 g/mol	289.104 g/mol
Physical State	Off-white solid (Hygroscopic)	White to yellow crystalline solid
Solubility	DMSO, MeOH (w/ decomposition risk)	DCM, EtOAc, DMSO

Isotopic Distribution Analysis (MS Logic)

For researchers performing QC via LC-MS, the mass spectrum of **7-chloroquinoline-4-boronic acid** is complex. You must account for the interplay between Boron (

: ~20%,

: ~80%) and Chlorine (

: ~75%,

: ~25%).

- Base Peak (M+H): The most abundant peak corresponds to

+

.

- M-1 Peak: A significant signal exists at [M-1] due to

, approximately 25% the height of the parent peak, which is often mistaken for impurity or fragmentation.

Stability & Handling: The Boroxine Cycle

Free boronic acids are prone to spontaneous dehydration to form cyclic trimers known as boroxines. This is reversible but affects stoichiometry calculations in synthesis.

- Observation: A "pure" sample may show a melting point depression or variable elemental analysis due to partial anhydride formation ().
- Protocol: For precise stoichiometric coupling, assume a ~90-95% active boronic acid content unless freshly hydrolyzed, or convert to the potassium trifluoroborate salt () for enhanced stability.

Validated Synthetic Protocols

While the pinacol ester is commercially available, in-house synthesis of the free acid or ester is often required for scale-up or analog generation. The following protocol utilizes a Halogen-Metal Exchange strategy, which is superior to direct palladation for the electron-deficient quinoline ring.

Protocol A: Cryogenic Lithiation (From 4-Bromo-7-chloroquinoline)

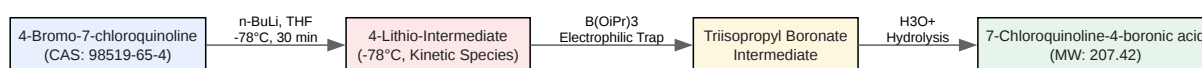
Causality: Direct lithiation of 4,7-dichloroquinoline is possible but often yields mixtures. Starting with 4-bromo-7-chloroquinoline exploits the weaker C-Br bond for selective exchange at position 4 without disturbing the C7-Cl bond.

Step-by-Step Workflow:

- Preparation: Flame-dry a 3-neck round bottom flask under Argon. Charge with 4-bromo-7-chloroquinoline (1.0 eq) and anhydrous THF (0.1 M concentration).

- Cooling: Cool the solution to -78 °C (Dry ice/Acetone bath). Critical: Temperature must be maintained to prevent nucleophilic attack of BuLi on the quinoline ring.
- Exchange: Add n-Butyllithium (1.1 eq, 2.5M in hexanes) dropwise over 20 mins. Stir for 30 mins at -78 °C. The solution typically turns deep red/brown (lithiated species).
- Trapping: Add Triisopropyl borate (, 1.5 eq) rapidly.
- Warming: Allow the reaction to warm to Room Temperature (RT) over 2 hours.
- Hydrolysis (Acidic): Quench with 2M HCl. Stir for 1 hour to hydrolyze the boronate ester to the free acid.
- Isolation: Neutralize to pH ~6-7 with NaOH. The boronic acid often precipitates. Filter, wash with cold water and hexanes.

Visualization: Synthesis Pathway



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Figure 1: Selective synthesis of **7-chloroquinoline-4-boronic acid** via halogen-metal exchange.

Application: Suzuki-Miyaura Coupling

The primary utility of this compound is introducing the quinoline scaffold into biaryl drugs. Due to the electron-deficient nature of the pyridine ring in quinoline, the C4-boronic acid is relatively slow to transmetallate compared to phenylboronic acids.

Optimization Strategy:

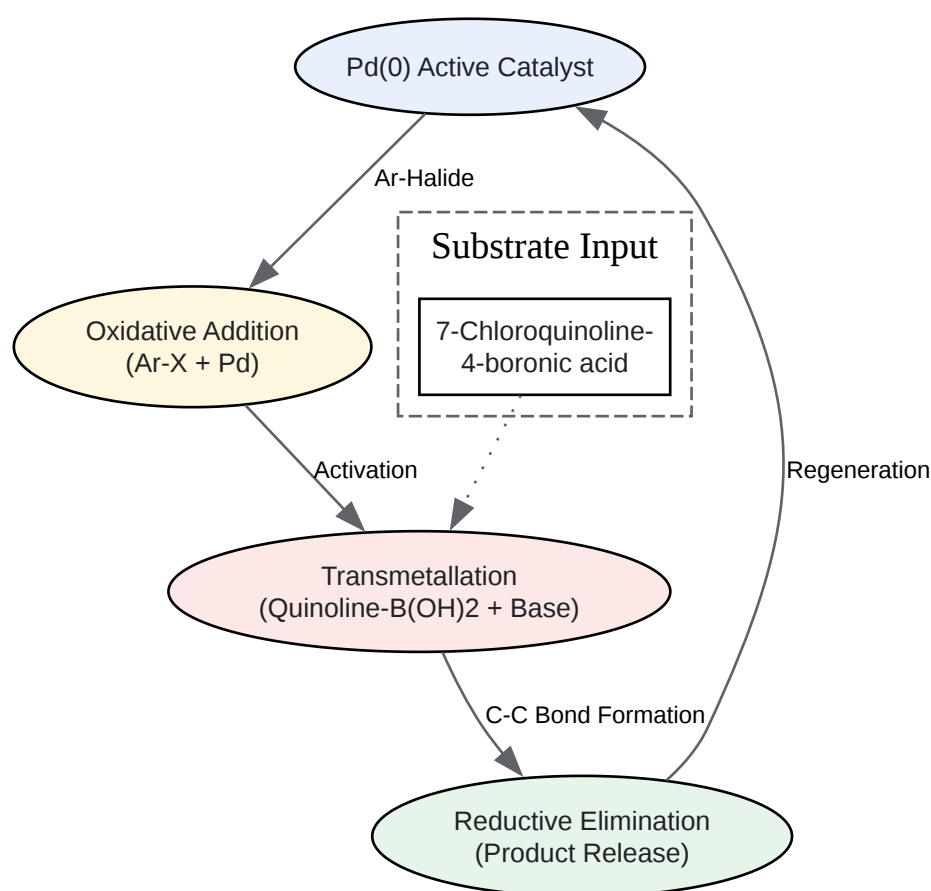
- Base: Use weaker bases like

or

to prevent protodeboronation (loss of the boron group).

- Catalyst: Phosphine-free systems (e.g.,
in water/alcohol) or bulky phosphines (
) are recommended to stabilize the oxidative addition complex.

Visualization: Catalytic Cycle



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Figure 2: Suzuki-Miyaura catalytic cycle highlighting the entry point of the quinoline boronic acid.

References

- Baxendale, I. R., et al. (2021).[1] Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. Durham University. Retrieved from [[Link](#)]
- Organic Chemistry Portal. (n.d.). Suzuki Coupling: Mechanism and Recent Developments. Retrieved from [[Link](#)]

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Sources

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